Bavisant

Catalog No.
S520473
CAS No.
929622-08-2
M.F
C19H27N3O2
M. Wt
329.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bavisant

CAS Number

929622-08-2

Product Name

Bavisant

IUPAC Name

(4-cyclopropylpiperazin-1-yl)-[4-(morpholin-4-ylmethyl)phenyl]methanone

Molecular Formula

C19H27N3O2

Molecular Weight

329.4 g/mol

InChI

InChI=1S/C19H27N3O2/c23-19(22-9-7-21(8-10-22)18-5-6-18)17-3-1-16(2-4-17)15-20-11-13-24-14-12-20/h1-4,18H,5-15H2

InChI Key

BGBVSGSIXIIREO-UHFFFAOYSA-N

SMILES

C1CC1N2CCN(CC2)C(=O)C3=CC=C(C=C3)CN4CCOCC4

solubility

Soluble in DMSO, not in water

Synonyms

JNJ-31001074; JNJ31001074; JNJ 31001074; Bavisant.

Canonical SMILES

C1CC1N2CCN(CC2)C(=O)C3=CC=C(C=C3)CN4CCOCC4

The exact mass of the compound Bavisant is 329.2103 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Treatment of Attention-Deficit Hyperactivity Disorder (ADHD)

Specific Scientific Field: This application falls under the field of Psychiatry and Neuroscience .

Summary of the Application: Bavisant (JNJ-31001074) is a highly selective, orally active antagonist of the human H3 receptor with a novel mechanism of action, involving wakefulness and cognition, with potential as a treatment for ADHD .

Methods of Application or Experimental Procedures: In a randomized, double-blind, placebo- and active-controlled, parallel-group, multicentre study, three dosages of bavisant (1 mg/day, 3 mg/day or 10 mg/day) and two active controls were evaluated in adults with ADHD . The study consisted of a screening phase of up to 14 days, a 42-day double-blind treatment phase and a 7-day post-treatment follow-up phase .

Results or Outcomes: The primary efficacy endpoint was the change in the Attention Deficit Hyperactivity Disorder Rating Scale, Version IV (ADHD-RS-IV) total score from baseline (day 1) to the end of the treatment phase (day 42) .

Treatment of Alcoholism

Specific Scientific Field: This application falls under the field of Psychiatry .

Summary of the Application: Bavisant has been used in trials studying the basic science and treatment of Alcoholism .

Pharmacokinetics Study

Specific Scientific Field: This application falls under the field of Pharmacology .

Summary of the Application: Bavisant has been used in trials studying Pharmacokinetics .

Treatment of Excessive Daytime Sleepiness in Parkinson’s Disease Patients

Specific Scientific Field: This application falls under the field of Neurology .

Summary of the Application: Bavisant has been used in a phase IIb study to evaluate its safety and efficacy in the treatment of excessive daytime sleepiness (EDS) in patients with Parkinson’s Disease (PD) .

Methods of Application or Experimental Procedures: This was a randomized, double-blind study that compared the efficacy and safety of three fixed doses of Bavisant (0.5, 1, and 3 mg/day) versus placebo for the treatment of EDS in subjects with PD over a period of 6 weeks .

Treatment of Narcolepsy

Summary of the Application: Bavisant has been used in a phase IIb study to evaluate its safety and efficacy in the treatment of narcolepsy, a neurological disorder that affects the control of sleep and wakefulness .

Methods of Application or Experimental Procedures: This was a randomized, double-blind study that compared the efficacy and safety of three fixed doses of Bavisant (0.5, 1, and 3 mg/day) versus placebo for the treatment of narcolepsy over a period of 6 weeks .

Bavisant, chemically known as JNJ-31001074, is a selective antagonist of the histamine H3 receptor. It is notable for its potential in promoting wakefulness and enhancing cognitive functions. This compound has been primarily investigated for its applications in treating attention-deficit hyperactivity disorder (ADHD) and other cognitive impairments due to its unique mechanism of action that involves modulating neurotransmitter systems, including acetylcholine and norepinephrine .

  • Bavisant acts as an antagonist of the histamine H3 receptor, a G protein-coupled receptor (GPCR) found in the central nervous system [].
  • H3 receptors play a role in regulating the release of various neurotransmitters, including histamine itself. By blocking H3 receptors, Bavisant may enhance the activity of these neurotransmitters, potentially leading to effects on alertness, attention, and sleep-wake regulation [].
  • Information on the specific toxicity or hazards associated with Bavisant is limited due to its developmental stage.
  • As with any new drug candidate, extensive safety testing would be required before clinical use [].

Current Status

  • While Bavisant showed promise in pre-clinical studies, further research and clinical trials are needed to assess its efficacy and safety for specific therapeutic applications [].
, which include:

  • Oxidation: The addition of oxygen or the removal of hydrogen from the molecule.
  • Reduction: Involves the gain of electrons or hydrogen, often resulting in a decrease in oxidation state.
  • Substitution Reactions: Where one functional group in Bavisant is replaced by another.

These reactions are crucial for understanding its pharmacokinetics and metabolic pathways .

The synthesis of Bavisant typically involves several steps:

  • Starting Materials: The synthesis begins with specific precursors that contain the necessary functional groups.
  • Reagents: Various reagents are employed to facilitate reactions such as oxidation, reduction, and substitution.
  • Purification: After synthesis, the product is purified using techniques like crystallization or chromatography to ensure high purity levels.

The synthetic route may vary based on the desired form (e.g., dihydrochloride salt) and specific conditions used during the reactions .

Bavisant has been primarily explored for:

  • Treatment of ADHD: Although clinical trials have shown mixed results regarding its efficacy, it remains a candidate for further investigation.
  • Cognitive Enhancement: Due to its action on neurotransmitter systems, it may have applications in improving cognitive functions.
  • Alcoholism Treatment: Preliminary studies suggest potential benefits in managing alcohol dependence .

Interaction studies involving Bavisant focus on its pharmacokinetic properties and how it interacts with other medications. Notably, it may influence the metabolism of drugs processed by similar enzymatic pathways. Understanding these interactions is crucial for determining safe co-administration with other treatments .

Bavisant shares similarities with several other compounds that act on the histamine H3 receptor or have similar pharmacological profiles. Below is a comparison highlighting its uniqueness:

Compound NameMechanism of ActionPrimary UseUnique Features
PitolisantHistamine H3 receptor antagonistNarcolepsy treatmentApproved for use; promotes wakefulness without significant side effects
SuvorexantOrexin receptor antagonistInsomnia treatmentTargets different receptors; promotes sleep rather than wakefulness
MethylphenidateNorepinephrine-dopamine reuptake inhibitorADHD treatmentMore established use; stimulant effects differ from Bavisant's mechanism

Bavisant's unique mechanism as a selective histamine H3 receptor antagonist sets it apart from these compounds, particularly in its potential applications beyond ADHD treatment .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.2

Hydrogen Bond Acceptor Count

4

Exact Mass

329.21032711 g/mol

Monoisotopic Mass

329.21032711 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9827P7LFVH

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Histamine
HRH3 [HSA:11255] [KO:K04151]

Other CAS

929622-08-2

Wikipedia

Bavisant

Dates

Last modified: 08-15-2023
1: Weisler RH, Pandina GJ, Daly EJ, Cooper K, Gassmann-Mayer C; 31001074-ATT2001

Explore Compound Types